

A Comparative Analysis of the Metabolic Pathways of 2C-I and 2C-E

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Compound of Interest

Compound Name:	4-Iodo-2,5-dimethoxyphenethylamine
Cat. No.:	B1666335

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This guide provides a detailed comparative analysis of the metabolic pathways of two psychedelic phenethylamines, 2C-I (2,5-dimethoxy-4-iodophenethylamine) and 2C-E (2,5-dimethoxy-4-ethylphenethylamine). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic processes, resulting metabolites, and experimental methodologies used to study these compounds.

Introduction

2C-I and 2C-E belong to the 2C family of synthetic phenethylamines, known for their hallucinogenic and stimulant effects.^{[1][2][3]} Understanding the metabolic fate of these compounds is crucial for predicting their pharmacokinetic profiles, potential for drug-drug interactions, and toxicological properties. This guide synthesizes available *in vitro* data to compare and contrast the metabolic pathways of 2C-I and 2C-E.

Executive Summary of Metabolic Pathways

The primary metabolic pathway for both 2C-I and 2C-E is oxidative deamination, predominantly catalyzed by monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B.^{[4][5]} This initial step involves the removal of the amine group to form an aldehyde intermediate.^[4] This aldehyde can then be further metabolized through oxidation to a carboxylic acid or reduction to an alcohol.

Another significant metabolic route for the 2C series is O-demethylation of the methoxy groups on the phenyl ring.[4][6] For 2C-E, additional metabolic transformations observed in rat studies include N-acetylation and hydroxylation of the ethyl side chain.[7]

While MAO enzymes are the primary drivers of metabolism, the cytochrome P450 (CYP) system plays a minimal role. Specifically, CYP2D6 has been shown to contribute to a very small extent to the deamination of 2C-E, but not 2C-I.[4][6]

Quantitative Data Comparison

The following tables summarize the available quantitative data on the enzyme kinetics and inhibitory potential of 2C-I and 2C-E.

Table 1: Michaelis-Menten Kinetics for the Deamination of 2C-I and 2C-E[4]

Compound	Enzyme	Km (μM)	Vmax (nmol/min/mg protein)
2C-I	MAO-A	130	1.8
MAO-B		160	1.5
CYP2D6	Not a substrate		Not applicable
2C-E	MAO-A	110	2.1
MAO-B		110	1.7
CYP2D6		25	0.05

Km (Michaelis constant) represents the substrate concentration at half-maximal velocity, indicating enzyme-substrate affinity (a lower Km suggests higher affinity). Vmax (maximum velocity) represents the maximum rate of reaction.

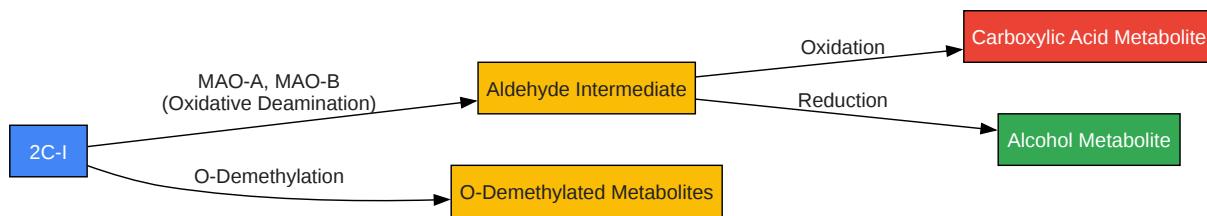
Table 2: IC50 Values for Monoamine Oxidase Inhibition[5][8]

Compound	MAO-A IC50 (μM)	MAO-B IC50 (μM)
2C-I	>250	160
2C-E	>250	110

IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half, indicating the inhibitory potency of the compound.

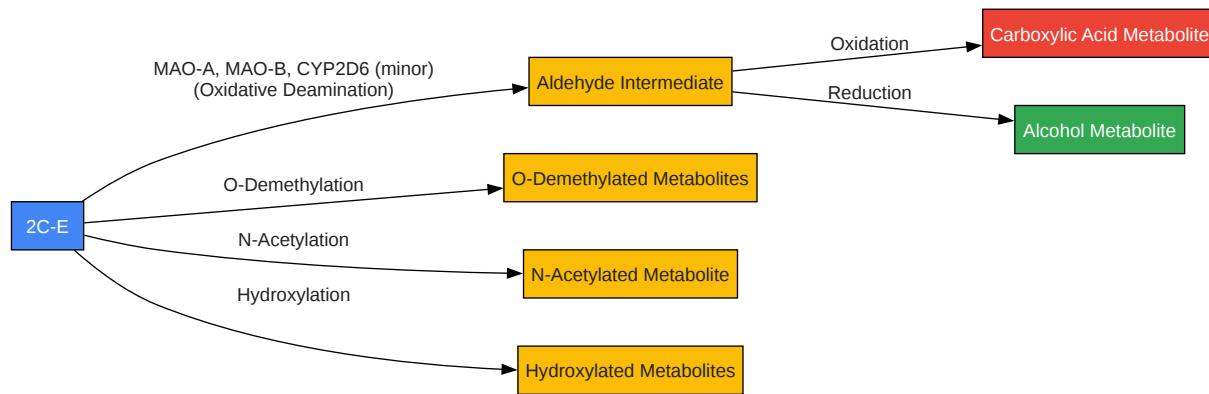
Metabolic Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the primary metabolic pathways of 2C-I and 2C-E.



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Caption: Primary metabolic pathways of 2C-I.



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Caption: Primary metabolic pathways of 2C-E.

Experimental Protocols

The following section details the methodologies typically employed in the in vitro investigation of 2C-I and 2C-E metabolism.

In Vitro Metabolism with Recombinant Enzymes

This protocol is designed to identify the specific enzymes responsible for the metabolism of a test compound.

Objective: To determine the role of specific MAO and CYP isoenzymes in the metabolism of 2C-I and 2C-E.

Materials:

- 2C-I and 2C-E standards

- cDNA-expressed human MAO-A, MAO-B, and various CYP isoenzymes (e.g., CYP2D6)
- Potassium phosphate buffer (pH 7.4)
- NADPH regenerating system (for CYP assays)
- Internal standard for analytical quantification
- Organic solvents for extraction (e.g., ethyl acetate)
- Derivatizing agent (if required for GC-MS analysis)

Procedure:

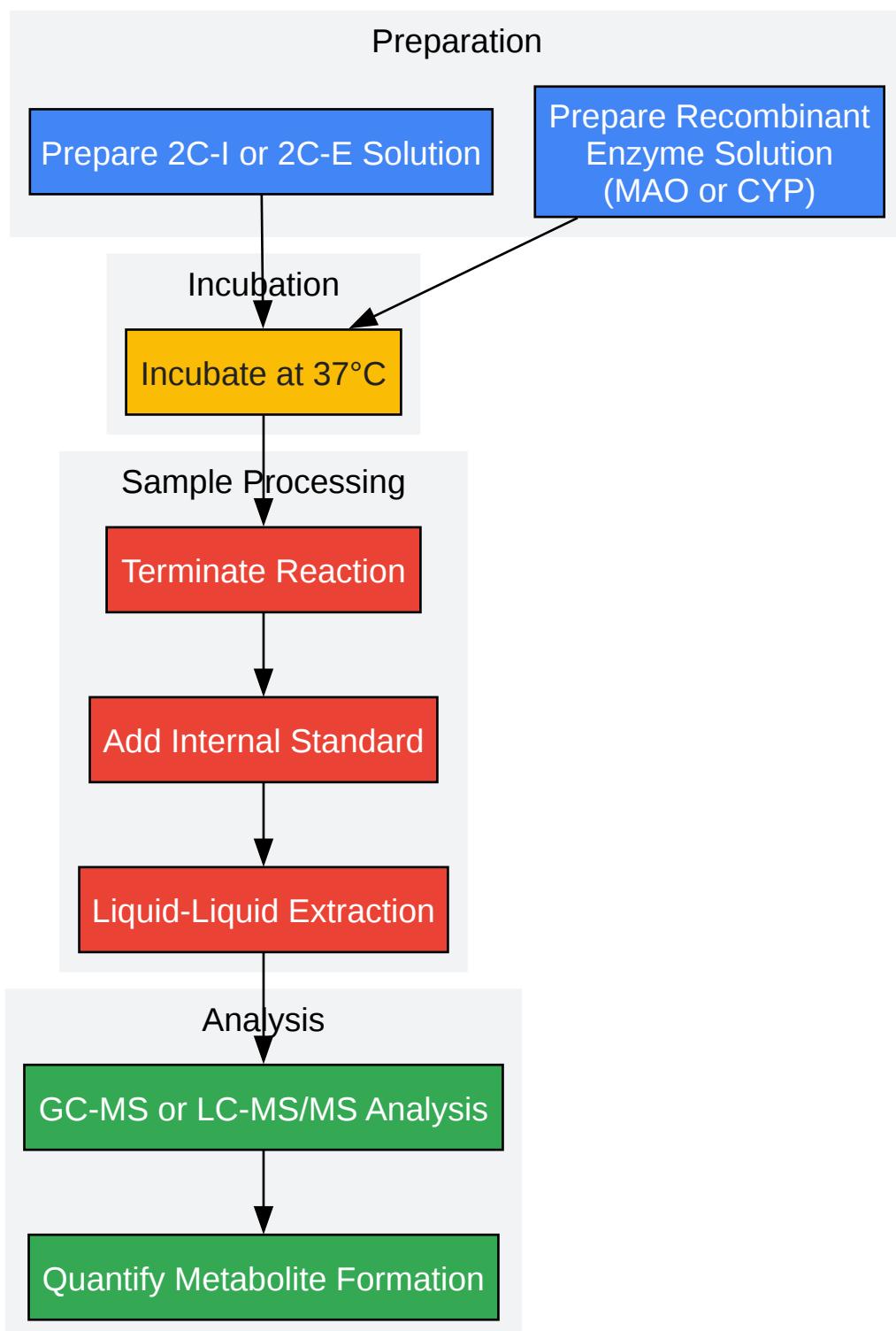
- Incubation: A solution of the test compound (2C-I or 2C-E) is prepared in a potassium phosphate buffer.
- The recombinant enzyme (MAO-A, MAO-B, or a specific CYP isoenzyme) is added to the solution. For CYP assays, an NADPH regenerating system is also included to provide the necessary cofactor.
- The reaction mixture is incubated at 37°C for a specified period.
- Reaction Termination and Extraction: The reaction is stopped by the addition of a quenching solvent (e.g., ice-cold acetonitrile).
- An internal standard is added to the mixture.
- The metabolites are extracted from the aqueous phase using an organic solvent.
- The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for analysis.

Analysis:

- The formation of the aldehyde metabolite is typically measured using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[\[4\]](#)

Derivatization of the analyte may be necessary for GC-MS analysis to improve volatility and thermal stability.

Experimental Workflow Diagram



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Caption: General workflow for in vitro metabolism studies.

Conclusion

The metabolic pathways of 2C-I and 2C-E are broadly similar, with both compounds being primarily metabolized by MAO-A and MAO-B through oxidative deamination. O-demethylation is another common pathway. A key difference lies in the minor involvement of CYP2D6 in the deamination of 2C-E, a pathway not observed for 2C-I. Further research is needed to fully elucidate the downstream metabolites and the clinical implications of these metabolic pathways, particularly regarding potential drug-drug interactions with MAO inhibitors. The experimental protocols and data presented in this guide provide a foundational understanding for future investigations into the metabolism of these and other related psychoactive substances.

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